molecular formula C14H22ClNO B1441021 3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride CAS No. 1187931-72-1

3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride

Cat. No.: B1441021
CAS No.: 1187931-72-1
M. Wt: 255.78 g/mol
InChI Key: ANTHMWNELCKNNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 4-tert-butoxy-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride typically involves the reaction of 4-tert-butoxy-benzaldehyde with pyrrolidine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexyl derivatives.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butoxy group can yield tert-butyl alcohol or tert-butyl ketone, while nucleophilic substitution can lead to various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butoxy-phenyl-pyrrolidine: Lacks the hydrochloride salt form but has similar structural features.

    3-(4-Tert-butyl-phenyl)-pyrrolidine: Similar structure but with a tert-butyl group instead of a tert-butoxy group.

    3-(4-Methoxy-phenyl)-pyrrolidine: Contains a methoxy group instead of a tert-butoxy group.

Uniqueness

3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride is unique due to the presence of the tert-butoxy group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-14(2,3)16-13-6-4-11(5-7-13)12-8-9-15-10-12;/h4-7,12,15H,8-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTHMWNELCKNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-72-1
Record name Pyrrolidine, 3-[4-(1,1-dimethylethoxy)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.